molecular formula C18H35NO3 B1627438 Myristoyl methyl beta-alanine CAS No. 21539-71-9

Myristoyl methyl beta-alanine

Cat. No. B1627438
CAS RN: 21539-71-9
M. Wt: 313.5 g/mol
InChI Key: DCVMAYAWOPBYKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MMBA involves the process of myristoylation . This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The ubiquitous eukaryotic enzyme, N-myristoyltransferase, catalyzes the myristoylation process .


Molecular Structure Analysis

The chemical formula of MMBA is C18H35NO3 . Its molecular weight is 313.48 g/mol . It contains a total of 56 bonds; 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Myristoylation typically promotes membrane binding that is essential for proper protein localization or biological function . It plays an important role in signal transduction, protein stability, and the localization of proteins to membranes .


Physical And Chemical Properties Analysis

MMBA is a solid substance . It is slightly soluble in water . It has excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It has good compatibility and resistance to hard water .

Safety And Hazards

MMBA is a flammable material . It can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion are CO, CO2 and so on . Contact with strong oxidants can cause it to burn .

Future Directions

Myristoylation has led to the understanding of the significance of protein myristoylation in regulating cellular signaling pathways in several biological processes especially in carcinogenesis and more recently immune function . Further investigation into the dynamics of myristoylation-dependent immune regulation might enable us to clarify the pathogenesis of certain infectious diseases and better harness protein N-myristoylation for new therapeutics .

properties

IUPAC Name

3-[methyl(tetradecanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19(2)16-15-18(21)22/h3-16H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVMAYAWOPBYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175875
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristoyl methyl beta-alanine

CAS RN

21539-71-9
Record name Myristoyl methyl beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYL METHYL .BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I1G7X36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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